

(R)-(+)-beta-Methylphenethylamine physicochemical properties

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Compound of Interest

Compound Name:	(R)-(+)-beta-Methylphenethylamine
CAS No.:	28163-64-6
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An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)- β -Methylphenethylamine

Authored by: A Senior Application Scientist

Introduction

(R)-(+)- β -Methylphenethylamine, also known as (R)-(+)-2-Phenyl-1-propylamine, is a chiral primary amine belonging to the phenethylamine class of compounds.[1] It is a positional isomer of the well-known central nervous system stimulant, amphetamine (α -methylphenethylamine), sharing the same molecular formula $C_9H_{13}N$ but differing in the placement of the methyl group on the propyl sidechain.[2] While amphetamine has the methyl group at the alpha (α) position relative to the amine, β -methylphenethylamine has it at the beta (β) position.[2] This structural distinction has profound implications for its pharmacological and toxicological profile.

Historically synthesized in the 1930s during a period of active research into stimulant compounds, (R)-(+)- β -Methylphenethylamine has seen limited clinical development.[2] However, it remains a compound of significant interest for several reasons. In pharmaceutical

development, its chiral nature makes it a valuable building block for the synthesis of enantiomerically pure bioactive molecules.[1] In forensic and anti-doping contexts, its structural similarity to amphetamine necessitates robust analytical methods for its unambiguous identification and differentiation from controlled substances.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of the (R)-(+)-enantiomer, underpinned by established experimental methodologies and field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all subsequent research and development. The key identifiers and structural details for (R)-(+)- β -Methylphenethylamine are summarized below.

Identifier	Value
IUPAC Name	(2R)-2-phenylpropan-1-amine[5][6]
Synonyms	(R)-(+)-2-Phenyl-1-propylamine, (R)-(+)-beta-Methylphenethylamine[1][5][7]
CAS Number	28163-64-6[1][5][7]
Molecular Formula	C ₉ H ₁₃ N[1][2]
Molecular Weight	135.21 g/mol [1][5]
SMILES	CC1=CC=CC=C1[5][6]
InChIKey	AXORVIZLPOGIRG-QMMMGPBSA-N[5][6]

The structure possesses a single chiral center at the β -carbon, giving rise to (R) and (S) enantiomers.[2] This guide focuses specifically on the dextrorotatory (R)-(+)-enantiomer.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from its absorption and distribution in biological systems to its formulation and storage requirements.

Summary of Physicochemical Data

Property	Value	Conditions
Appearance	Colorless to pale yellow clear liquid[1][2]	Standard Temperature and Pressure
Boiling Point	~197 °C	Atmospheric Pressure (literature)
	102 °C[1][7]	2 mmHg
	80 °C	10 mmHg
Density	0.945 - 0.95 g/mL[1]	20-25 °C
Refractive Index	1.525 - 1.530[1][7]	n ₂₀ /D
Optical Rotation	[α] ²⁰ /D = +30° to +35°[1][7]	c=1 in Ethanol
Water Solubility	~5.1 g/L	25 °C (Slightly soluble)
pKa	~9.9 (conjugate acid)[2]	Estimated
Flash Point	81 °C[7]	Closed Cup

Physical State and Appearance

At standard ambient temperature and pressure, (R)-(+)-β-Methylphenethylamine exists as a colorless to pale yellow, clear liquid.[1][2] The presence of color may indicate oxidation or the presence of impurities, a critical observation during quality control assessments.

Boiling Point

The boiling point is a key indicator of a substance's volatility. For (R)-(+)-β-Methylphenethylamine, the literature value at atmospheric pressure is approximately 197 °C. However, due to the potential for thermal decomposition or oxidation at such temperatures, it is standard practice in organic chemistry to distill amines under reduced pressure. This lowers the boiling point to a more manageable and less destructive range, such as 102 °C at 2 mmHg or 80 °C at 10 mmHg.[1][7] This choice of methodology is causal; it preserves the integrity of the compound during purification.

Solubility Profile

As a primary amine, the compound exhibits slight solubility in water (~5.1 g/L at 25 °C).[2] This limited aqueous solubility is due to the hydrophobic nature of the phenyl and propyl components of the molecule, which dominates over the hydrophilic amine group capable of hydrogen bonding. Conversely, it demonstrates good solubility in common organic solvents, particularly polar organics like ethanol.[2] This differential solubility is fundamental to designing extraction, purification, and formulation protocols. For instance, forming the hydrochloride salt dramatically increases water solubility, a common strategy in pharmaceutical formulation.[8]

Basicity and pKa

The lone pair of electrons on the nitrogen atom of the primary amine group confers basic properties to the molecule. The pKa of its conjugate acid is estimated to be around 9.9.[2] This value indicates that at physiological pH (~7.4), (R)-(+)-β-Methylphenethylamine will exist predominantly in its protonated, cationic form. This has direct consequences for its biological activity, including its ability to interact with transporters and receptors, as well as its absorption and distribution characteristics.

Optical Activity

As a chiral molecule, (R)-(+)-β-Methylphenethylamine rotates the plane of polarized light. The specific rotation is a defining characteristic of an enantiomer and a direct measure of its enantiomeric purity. The reported value is positive, between +30° and +35°, when measured in ethanol at a concentration of 1 g/100mL using the sodium D-line (589 nm).[1][7] A deviation from this range would suggest either the presence of the (S)-(-) enantiomer as an impurity or an error in concentration measurement.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns. In forensic and doping control, UPLC-MS/MS is the gold standard for detecting and

quantifying β -Methylphenethylamine in biological matrices.[4][9] Under electrospray ionization (ESI) in positive mode, the compound readily forms a protonated molecule $[M+H]^+$ at a mass-to-charge ratio (m/z) of 136.1121.[9] Collision-induced dissociation (CID) of this parent ion yields characteristic fragment ions, with the most significant being at m/z 119.0855 (loss of ammonia, NH_3) and m/z 91.0542 (the tropylium cation).[9] The ion at m/z 119.0855 is typically used as the quantifier for its high abundance and specificity.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- 1H NMR: The proton NMR spectrum will exhibit characteristic signals. The aromatic protons of the phenyl ring will appear as a multiplet in the ~ 7.2 - 7.4 ppm region. The benzylic proton (CH) will be a multiplet coupled to both the methyl and methylene protons. The two diastereotopic protons of the aminomethyl group (CH_2) will appear as distinct signals, and the methyl group (CH_3) will be a doublet.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the chemically non-equivalent carbons. The phenyl ring will display four signals (due to symmetry), while the three carbons of the propyl sidechain will each have a unique chemical shift.[6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The spectrum of (R)-(+)- β -Methylphenethylamine will be characterized by:

- N-H Stretching: A pair of medium-intensity peaks in the 3300 - 3400 cm^{-1} region, characteristic of a primary amine ($-NH_2$).
- C-H Stretching: Aromatic C-H stretches appear just above 3000 cm^{-1} , while aliphatic C-H stretches appear just below 3000 cm^{-1} .
- Aromatic C=C Bending: Sharp peaks in the 1450 - 1600 cm^{-1} region.
- N-H Bending: A broad absorption around 1600 cm^{-1} . [6]

Experimental Methodologies

Scientific integrity demands robust and reproducible protocols. The following are representative workflows for the characterization of (R)-(+)- β -Methylphenethylamine.

Protocol: Determination of Optical Rotation via Polarimetry

This protocol validates the enantiomeric identity and purity of the sample.

- **Instrument Preparation:** Calibrate the polarimeter using a blank (pure ethanol). Ensure the sodium lamp light source is stable.
- **Sample Preparation:** Accurately weigh approximately 100 mg of (R)-(+)- β -Methylphenethylamine and dissolve it in absolute ethanol in a 10 mL volumetric flask. Ensure complete dissolution and fill to the mark. This creates a solution with a precise concentration (c) of ~1 g/100mL.
- **Measurement:** Rinse the polarimeter cell (path length, l, typically 1 dm) with a small amount of the prepared solution, then fill it, ensuring no air bubbles are present.
- **Data Acquisition:** Place the cell in the polarimeter and record the observed rotation (α). Perform at least three separate measurements and calculate the average.
- **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c * l)$
- **Validation:** The calculated specific rotation should fall within the expected range of +30° to +35°. [1][7] A result outside this range indicates potential contamination with the (S)-enantiomer or other optically active impurities.

Protocol: UPLC-MS/MS for Isomer-Specific Quantification

This workflow is critical for distinguishing β -methylphenethylamine from amphetamine, a common challenge in forensic analysis. [3][4]

- **Sample Preparation (e.g., Urine):**

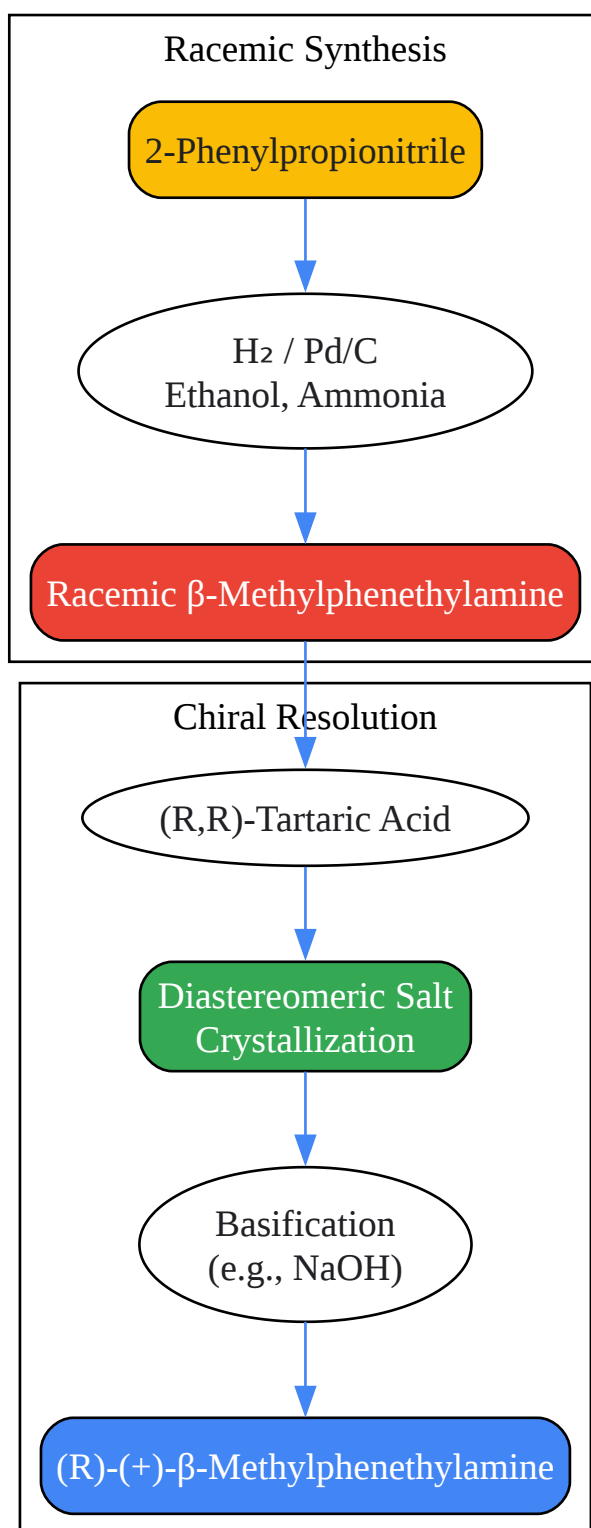
- To 1 mL of urine, add an internal standard (e.g., amphetamine-d11).[9]
- Perform a two-step liquid-liquid extraction. First, alkalize the sample with NaOH and extract with an organic solvent (e.g., ethyl acetate).
- Separate the organic layer and then perform a back-extraction into an acidic aqueous solution (e.g., 0.1 M HCl).
- The final acidic aqueous layer containing the protonated amines is then injected into the UPLC-MS/MS system. This extraction is causal: it cleans the sample matrix and concentrates the basic analytes.
- Chromatographic Separation (UPLC):
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is employed to achieve sharp peak shapes and good ionization.
 - Rationale: The key to this protocol is achieving baseline chromatographic separation between β -methylphenethylamine and its positional isomer, amphetamine.[9] Insufficient separation can lead to misidentification, as their fragmentation patterns can be similar.[4]
- Mass Spectrometric Detection (MS/MS):
 - Ionization: Positive ion electrospray ionization (ESI+).
 - Mode: Multiple Reaction Monitoring (MRM).
 - Transitions: Monitor at least two MRM transitions for the analyte and one for the internal standard.
 - For β -Methylphenethylamine:
 - Quantifier: 136.1 \rightarrow 119.1
 - Qualifier: 136.1 \rightarrow 91.1

- Validation: The presence of the analyte is confirmed by the co-elution of both transitions at the correct retention time with a consistent ion ratio. Quantification is achieved by comparing the peak area of the quantifier transition to that of the internal standard.

Synthesis and Handling

Synthetic Workflow Overview

A common laboratory synthesis route involves the catalytic hydrogenation of 2-phenylpropionitrile.^{[2][8]} This method is effective but yields a racemic mixture of (R) and (S) enantiomers.



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Caption: General workflow for synthesis and chiral resolution of β -Methylphenethylamine.

Obtaining the enantiopure (R)-isomer requires an additional chiral resolution step, often by forming diastereomeric salts with a chiral acid like (R,R)-tartaric acid, followed by fractional crystallization.[2] More advanced, modern approaches utilize biocatalytic methods, such as employing (R)-selective transaminases, to achieve high enantiomeric excess directly.[2]

Storage and Handling

(R)-(+)- β -Methylphenethylamine is an air-sensitive primary amine.[2] Exposure to atmospheric carbon dioxide can lead to the formation of a solid carbonate salt, while oxygen can cause gradual degradation.

- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] For long-term storage, refrigeration (2-8°C) is recommended.
- **Safety:** The compound is corrosive and can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

(R)-(+)- β -Methylphenethylamine is a chiral amine with a well-defined set of physicochemical properties that are critical to its application in research and development. Its liquid state, limited water solubility, basicity, and characteristic optical rotation are key identifiers. A thorough understanding of its spectroscopic profile is essential for its unambiguous identification, particularly in distinguishing it from its controlled isomer, amphetamine. The experimental protocols outlined herein provide a framework for the robust and reliable characterization of this compound, emphasizing the causal link between methodological choices and data integrity. Proper handling and storage procedures are paramount to maintaining its purity and ensuring laboratory safety.

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